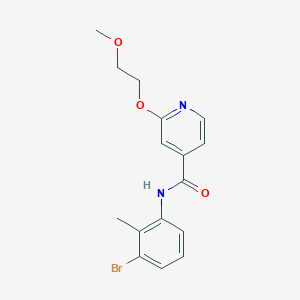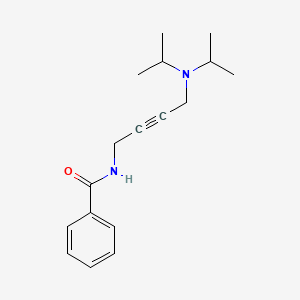![molecular formula C22H16N4OS B2983899 6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 949876-47-5](/img/structure/B2983899.png)
6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a useful research compound. Its molecular formula is C22H16N4OS and its molecular weight is 384.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinoxaline Derivatives in Scientific Research
Chemical Properties and Synthesis : Quinoxaline and its derivatives, such as the compound , are notable for their heterocyclic structure that combines a benzene ring with a pyrazine ring. This structure is significant in organic chemistry due to its utility in synthesizing dyes, pharmaceuticals, and antibiotics (Pareek & Kishor, 2015). The synthesis of quinoxaline derivatives often involves the condensation of ortho-diamines with 1,2-diketones, allowing for the formation of a wide variety of substituted derivatives that have diverse applications.
Biological Activities : Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. This makes them valuable in pharmaceutical research for the development of new therapeutic agents. Some commercially available drugs containing quinoxaline moieties include echinomycin and levomycin, highlighting the compound's significance in drug development (Sharma et al., 2021).
Electrochromic Applications : The incorporation of quinoxaline units into polymers has been explored for electrochromic applications. These studies focus on the electrochemical properties of quinoxaline-based monomers, which can be polymerized to produce materials with desirable optical properties for applications in smart windows and display technologies (Toksabay et al., 2014).
Photovoltaic Applications : Research into bridged bithiophene-based conjugated polymers, which include quinoxaline derivatives as acceptor units, has shown promise for photovoltaic applications. These polymers are designed to optimize light absorption and charge transport, critical factors in the efficiency of solar cells (Chen et al., 2010).
Mechanism of Action
Quinoxaline Derivatives
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Thiophene Derivatives
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Pyrazole Derivatives
Pyrazole derivatives have been studied extensively due to their versatility in many significant fields and because of their distinctive battle which is associated with the bioassay and their interaction with the cells .
Properties
IUPAC Name |
phenyl-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS/c27-22(15-5-2-1-3-6-15)26-20(14-19(25-26)21-7-4-12-28-21)16-8-9-17-18(13-16)24-11-10-23-17/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUMAQOZZMGBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)
![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)


![1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2983831.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2983835.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2983836.png)


